molecular formula C18H14N2 B11714863 1-benzyl-9H-pyrido[3,4-b]indole

1-benzyl-9H-pyrido[3,4-b]indole

Cat. No.: B11714863
M. Wt: 258.3 g/mol
InChI Key: UFTOXAVFYNUDSM-UHFFFAOYSA-N
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Description

1-Benzyl-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is known for its unique structure, which combines a benzyl group with a pyridoindole framework, making it an interesting subject for chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-9H-pyrido[3,4-b]indole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where 1-benzyl-1-phenylhydrazine reacts with a suitable ketone under acidic conditions. For instance, using pyridine-HCl at 110°C can yield the desired indole derivative . Another method involves a one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid and high-yielding .

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the Fischer indole synthesis. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-9H-pyrido[3,4-b]indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets. It can intercalate into DNA, disrupting replication and transcription processes, which contributes to its cytotoxic effects. Additionally, it can inhibit specific enzymes involved in metabolic pathways, leading to its antimicrobial and anti-inflammatory properties .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-9H-pyrido[3,4-b]indole is unique due to its benzyl substitution, which enhances its lipophilicity and potentially its ability to cross cell membranes. This structural feature distinguishes it from other indole derivatives and contributes to its specific biological activities .

Properties

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

1-benzyl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C18H14N2/c1-2-6-13(7-3-1)12-17-18-15(10-11-19-17)14-8-4-5-9-16(14)20-18/h1-11,20H,12H2

InChI Key

UFTOXAVFYNUDSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CC3=C2NC4=CC=CC=C34

Origin of Product

United States

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